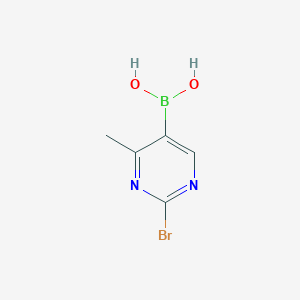
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-溴-4-甲基嘧啶-5-基)硼酸是一种有机硼化合物,在有机化学领域引起了广泛关注。该化合物因其在铃木-宫浦偶联反应中的作用而特别有价值,铃木-宫浦偶联反应广泛用于形成碳-碳键。其结构中同时存在溴和硼酸官能团,使其成为各种合成应用的多功能试剂。
准备方法
合成路线和反应条件
(2-溴-4-甲基嘧啶-5-基)硼酸的合成通常涉及4-甲基嘧啶的溴化,然后进行硼化。 一种常用的方法包括使用钯催化的硼化反应,其中溴代嘧啶在钯催化剂和碱的存在下与硼酸衍生物反应 。反应通常在惰性气氛下进行,以防止氧化和其他副反应。
工业生产方法
在工业规模上,(2-溴-4-甲基嘧啶-5-基)硼酸的生产可能涉及连续流动工艺,以确保一致的质量和产量。 这些方法通常利用自动化系统来控制反应参数,如温度、压力和试剂浓度,从而优化合成效率 .
化学反应分析
反应类型
(2-溴-4-甲基嘧啶-5-基)硼酸会发生几种类型的化学反应,包括:
铃木-宫浦偶联: 这是最常见的反应,其中硼酸基团在钯催化剂的存在下与芳基或烯基卤化物反应形成碳-碳键.
质子脱硼: 该反应涉及硼酸基团的去除,通常使用质子溶剂或碱.
常用试剂和条件
钯催化剂: 用于铃木-宫浦偶联反应。
碱: 如碳酸钾或氢氧化钠,用于去质子化硼酸基团。
质子溶剂: 用于质子脱硼反应.
主要产物
科学研究应用
(2-溴-4-甲基嘧啶-5-基)硼酸在科学研究中具有广泛的应用:
作用机制
(2-溴-4-甲基嘧啶-5-基)硼酸发挥作用的机制主要是通过其参与铃木-宫浦偶联反应。 在这些反应中,硼酸基团与钯催化剂发生转金属化,然后发生还原消除,形成新的碳-碳键 。该过程效率很高,可以实现复杂有机结构的选择性形成。
相似化合物的比较
类似化合物
(2-溴-5-氟吡啶-4-基)硼酸: 结构相似,但含有氟原子而不是甲基.
(3-溴-2-甲氧基吡啶-4-基)硼酸: 含有甲氧基而不是甲基.
独特性
(2-溴-4-甲基嘧啶-5-基)硼酸的独特之处在于其特定的取代模式,这在化学反应中提供了独特的反应性和选择性。 甲基的存在增强了其稳定性,使其成为各种合成应用的宝贵试剂 .
属性
分子式 |
C5H6BBrN2O2 |
|---|---|
分子量 |
216.83 g/mol |
IUPAC 名称 |
(2-bromo-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3 |
InChI 键 |
FTXMYWGOKGNUGF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















